molecular formula C11H8ClNO3 B180469 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 218156-60-6

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No. B180469
CAS RN: 218156-60-6
M. Wt: 237.64 g/mol
InChI Key: DPLKYWZNVGBVNR-UHFFFAOYSA-N
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Description

“6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid” is a unique chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Cc1cc(Cl)cc2c(O)c(cnc12)C(O)=O . This represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 237.64 . The SMILES string for this compound is Cc1cc(Cl)cc2c(O)c(cnc12)C(O)=O .

Scientific Research Applications

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of a number of biologically active molecules, such as quinolone antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and antifungal agents. This compound has also been used in research related to the development of new materials, such as nanomaterials and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is not well understood. However, it is believed to interact with various proteins and enzymes in the body, including those involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have an effect on the metabolism of drugs and other compounds, as well as on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a number of advantages and limitations for lab experiments. One of the major advantages is its versatility, as it can be used as a starting material in a variety of synthetic pathways. It is also relatively easy to obtain, as it is commercially available. Some of the limitations of this compound include its reactivity, as it can react with other compounds and cause unwanted side reactions. It is also toxic and should be handled with care.

Future Directions

The future directions for 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid are numerous. One of the major areas of research is the development of new drugs and other compounds using this compound as a starting material. Additionally, further research into its biochemical and physiological effects is needed to better understand its mechanism of action. Finally, further research into its use as an antioxidant and its potential use in the treatment of various diseases is needed.

Synthesis Methods

6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be synthesized via a number of different methods. One of the most commonly used methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a halogenated quinoline derivative with an aryl boronic acid in the presence of a palladium catalyst. The reaction yields this compound as the major product. Other methods of synthesis include the direct reaction of a quinoline derivative with an aryl bromide in the presence of a palladium catalyst, and the reaction of a quinoline derivative with an aryl boronic acid in the presence of a palladium catalyst.

Safety and Hazards

The safety and hazards associated with “6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid” are not specified in the available data . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLKYWZNVGBVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351199
Record name 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218156-60-6
Record name 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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